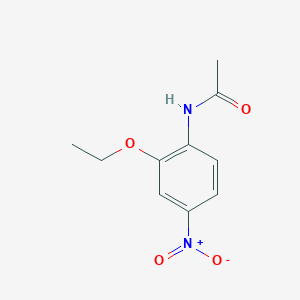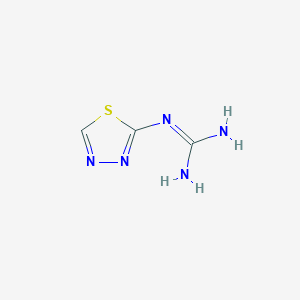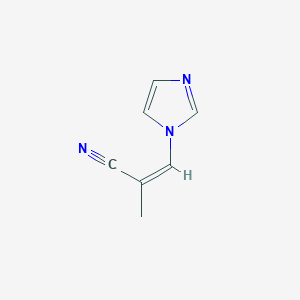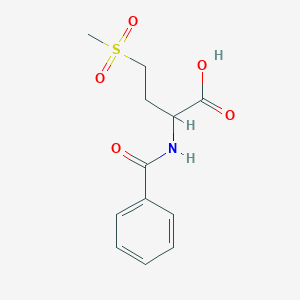
9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid, commonly known as trihydroxyoctadecenoic acid (THOA), is a bioactive lipid that has been found to have significant effects on various biological processes. THOA is a member of the epoxyeicosatrienoic acid (EET) family, which is known to have anti-inflammatory, vasodilatory, and cardioprotective effects.
Mecanismo De Acción
9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid exerts its effects through the activation of various signaling pathways. It has been found to activate the peroxisome proliferator-activated receptor alpha (PPARα), which is a nuclear receptor that regulates lipid metabolism and inflammation. This compound has also been found to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This compound has also been found to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, this compound has been found to improve endothelial function, which is important for cardiovascular health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive compared to other bioactive lipids. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid. One area of interest is the potential use of this compound as a treatment for inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of this compound for these conditions. Another area of interest is the potential use of this compound as a cardioprotective agent. Future studies should focus on the mechanisms by which this compound exerts its cardioprotective effects and the potential use of this compound in the prevention and treatment of cardiovascular diseases. Finally, more research is needed to fully understand the signaling pathways activated by this compound and its potential interactions with other bioactive lipids.
Métodos De Síntesis
9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid is synthesized from linoleic acid, which is a polyunsaturated fatty acid found in various vegetable oils. The synthesis of this compound involves the epoxidation of linoleic acid, followed by hydrolysis and oxidation of the resulting epoxy intermediate.
Aplicaciones Científicas De Investigación
9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory effects, which make it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been found to have cardioprotective effects, making it a potential treatment for cardiovascular diseases such as hypertension and atherosclerosis.
Propiedades
Número CAS |
119264-83-4 |
|---|---|
Fórmula molecular |
C18H34O6 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
9-[3-(1,2-dihydroxyheptyl)oxiran-2-yl]-9-hydroxynonanoic acid |
InChI |
InChI=1S/C18H34O6/c1-2-3-7-10-13(19)16(23)18-17(24-18)14(20)11-8-5-4-6-9-12-15(21)22/h13-14,16-20,23H,2-12H2,1H3,(H,21,22) |
Clave InChI |
YLYPKKPAWGKMSA-UHFFFAOYSA-N |
SMILES |
CCCCCC(C(C1C(O1)C(CCCCCCCC(=O)O)O)O)O |
SMILES canónico |
CCCCCC(C(C1C(O1)C(CCCCCCCC(=O)O)O)O)O |
Sinónimos |
9,12,13-TEODA 9,12,13-trihydroxy-10,11-epoxyoctadecanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)
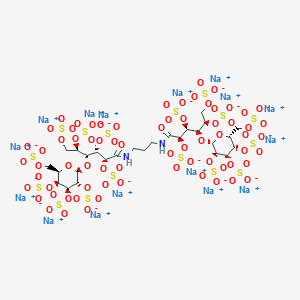


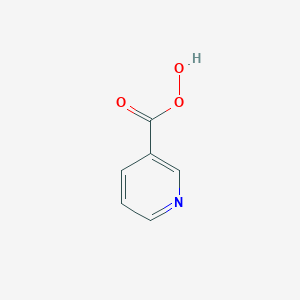
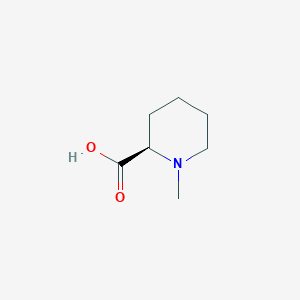
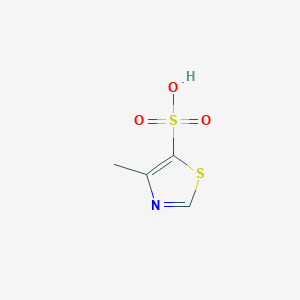

![1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B55609.png)
